Udonitrectag
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Overview
Description
Udonitrectag is a neurotrophin mimetic.
Scientific Research Applications
1. Autophagy Visualization Challenges
Research by Ciechomska and Tolkovsky (2007) in "Autophagy" demonstrates the complexities of using GFP-LC3 to visualize autophagy in cultured cells, a significant aspect relevant to Udonitrectag's scientific applications. Their findings highlight how detergents like saponin can induce GFP-LC3 to aggregate into structures resembling autophagosomes, emphasizing the need for caution in interpretation of autophagy markers (Ciechomska & Tolkovsky, 2007).
2. High Performance Computing in Scientific Research
Paine, Poon, and Ramakrishnan's (2021) study discusses the usability of high-performance computing (HPC) systems in scientific research, crucial for managing large-scale data analysis like those involving Udonitrectag. Their work in the Usable Data Abstractions (UDA) project aims to make HPC systems more accessible for scientific workflows, a key consideration in the application of advanced computational methods in research (Paine, Poon, & Ramakrishnan, 2021).
3. Triterpenoid Saponin Biosynthesis
Zhou et al. (2022) review the role of UDP-dependent glycosyltransferases (UGTs) in triterpenoid saponin biosynthesis, which is pertinent to Udonitrectag's scientific research applications. They discuss the diversity of triterpenoid saponin structures and pharmacological activities, underlining the importance of these compounds in various fields including medicine and agriculture (Zhou et al., 2022).
4. Environmental Applications of Saponins
Liu et al. (2017) in their review in the "Journal of Environmental Chemical Engineering" explore the environmental applications of biosurfactants like saponins. This research is significant for understanding the broader implications of substances like Udonitrectag in environmental remediation, especially in the treatment of pollutants (Liu et al., 2017).
properties
CAS RN |
1458063-04-1 |
---|---|
Product Name |
Udonitrectag |
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.374 |
IUPAC Name |
(1S,4R,5R,7S)-3,4-dibenzyl-2-oxo-6,8-dioxa-3- azabicyclo[3.2.1]octane-7-carboxylic acid |
InChI |
InChI=1S/C20H19NO5/c22-18-16-17(19(23)24)26-20(25-16)15(11-13-7-3-1-4-8-13)21(18)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2,(H,23,24)/t15-,16+,17+,20-/m1/s1 |
InChI Key |
SEKGLVUAECPQQM-NHAYFPRASA-N |
SMILES |
O=C([C@H]1O[C@]2([H])[C@@H](CC3=CC=CC=C3)N(CC4=CC=CC=C4)C([C@@]1([H])O2)=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Udonitrectag |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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